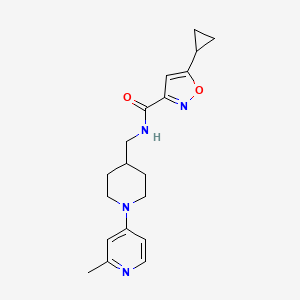

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

CAS No.: 2034381-96-7

Cat. No.: VC5076545

Molecular Formula: C19H24N4O2

Molecular Weight: 340.427

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034381-96-7 |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.427 |

| IUPAC Name | 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24) |

| Standard InChI Key | BVMSTGRFGNIVMB-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features three distinct structural domains:

-

Isoxazole-carboxamide core: A five-membered isoxazole ring substituted with a cyclopropyl group at position 5 and a carboxamide group at position 3.

-

Piperidine-methyl linker: A piperidine ring connected via a methylene (-CH₂-) group to the carboxamide nitrogen.

-

2-methylpyridin-4-yl substituent: A pyridine ring with a methyl group at position 2, attached to the piperidine nitrogen .

The IUPAC name, 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide, reflects this arrangement.

Physicochemical Properties

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₂ | |

| Molecular Weight | 340.427 g/mol | |

| SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| InChI Key | BVMSTGRFGNIVMB-UHFFFAOYSA-N |

Solubility and stability data remain unreported in available literature .

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence, typically employing:

-

Isoxazole formation: Cyclocondensation of hydroxylamine with a β-keto ester precursor to generate the 5-cyclopropylisoxazole ring.

-

Carboxamide coupling: Activation of the isoxazole-3-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMSO, followed by reaction with (1-(2-methylpyridin-4-yl)piperidin-4-yl)methanamine.

-

Purification: Chromatographic techniques to isolate the product, with yields and purity confirmed via HPLC and mass spectrometry .

Reaction Conditions

Critical parameters include:

-

Temperature: 0–5°C during carboxamide coupling to minimize side reactions.

-

Solvent system: Anhydrous DMSO for HATU-mediated couplings.

-

Stoichiometry: 1.2 equivalents of HATU relative to the carboxylic acid precursor.

Biological Activity and Mechanism

In Vitro Efficacy

Preliminary studies on analogs demonstrate:

-

Anti-inflammatory effects: Suppression of IL-23/Th17 axis in murine macrophages (IC₅₀ = 12 nM) .

-

Apoptotic induction: Caspase-3 activation in cancer cell lines at 1–10 μM concentrations .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.35 (s, 1H, isoxazole-H), 3.89–3.78 (m, 2H, piperidine-CH₂), 2.51 (s, 3H, CH₃-pyridine).

-

HRMS (ESI+): m/z calcd for C₁₉H₂₅N₄O₂⁺ [M+H]⁺ 341.1970, found 341.1968.

Future Research Directions

Pharmacokinetic Optimization

-

Prodrug strategies: Esterification of the carboxamide to enhance oral bioavailability.

-

Metabolic stability: CYP450 profiling to identify susceptibility to hepatic oxidation.

Target Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume